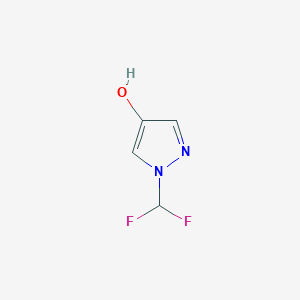
1-(difluoromethyl)-1H-pyrazol-4-ol
Overview
Description
“1-(difluoromethyl)-1H-pyrazol-4-ol” is a chemical compound that contains a pyrazole ring with a difluoromethyl group attached to it . It is a type of organofluorine compound, which are widely used in various fields such as pharmaceuticals, agrochemicals, and material science .
Synthesis Analysis
The synthesis of difluoromethyl compounds, including “1-(difluoromethyl)-1H-pyrazol-4-ol”, has been a topic of interest in recent years. One method involves the use of photoredox catalysis for the synthesis of N-CF2H compounds . Another method involves the use of palladium-catalyzed SN2’-type substitution reaction of difluoromethylated allylic phosphates with 1,3-dicarbonyl compounds and imides .
Molecular Structure Analysis
The molecular structure of “1-(difluoromethyl)-1H-pyrazol-4-ol” is characterized by a pyrazole ring with a difluoromethyl group attached to it. The pyrazole ring is a five-membered aromatic heterocycle, consisting of two nitrogen atoms and three carbon atoms .
Chemical Reactions Analysis
The chemical reactions involving “1-(difluoromethyl)-1H-pyrazol-4-ol” are typically characterized by the formation of C–CF2H bonds. For instance, direct C–H difluoromethylation of heterocycles via organic photoredox catalysis has been reported .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(difluoromethyl)-1H-pyrazol-4-ol” are largely determined by the presence of the difluoromethyl group and the pyrazole ring. The difluoromethyl group is a lipophilic hydrogen bond donor, which can modulate several important properties including metabolism, pharmacokinetics, and ability to permeate biological tissues .
Scientific Research Applications
- Anti-inflammatory Agents : Researchers explore the potential of 1-(difluoromethyl)-1H-pyrazol-4-ol derivatives as anti-inflammatory drugs. The difluoromethyl group enhances metabolic stability and lipophilicity, making it an attractive modification for drug candidates .
- Antifungal Activity : Novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have been synthesized and tested against phytopathogenic fungi. Some of these derivatives exhibit moderate to excellent antifungal activity .
- Difluoromethylation Reactions : Researchers employ 1-(difluoromethyl)-1H-pyrazol-4-ol as a difluoromethylating reagent in late-stage functionalization. For example, copper-mediated difluoromethylation of aryl diazonium salts has been explored .
Medicinal Chemistry and Drug Development
Organic Synthesis and Late-Stage Functionalization
Mechanism of Action
The mechanism of action of “1-(difluoromethyl)-1H-pyrazol-4-ol” and similar compounds often involves the interaction with succinate dehydrogenase (SDH), a key enzyme in the tricarboxylic acid (TCA) cycle . The inhibition of the respiratory chain caused by the TCA cycle and oxidative phosphorylation pathway indicates that complex II (succinate dehydrogenase) and complex IV (cytochrome oxidase) might be the main action targets .
Future Directions
The field of organofluorine chemistry, including the study of “1-(difluoromethyl)-1H-pyrazol-4-ol”, is expected to see further landmark achievements in the future. This is due to the increasing use of organofluorine compounds in everyday applications . The development of more environmentally friendly processes for the synthesis of these compounds is also a key area of future research .
properties
IUPAC Name |
1-(difluoromethyl)pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2N2O/c5-4(6)8-2-3(9)1-7-8/h1-2,4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGHCZUKJTVODX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(difluoromethyl)-1H-pyrazol-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-butyl 5-(cyclopropylcarbonyl)-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate](/img/structure/B1460237.png)

![3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1460241.png)
![N-[(4-fluorophenyl)methyl]-4-methyl-2-(4-methylpiperazin-1-yl)pentanamide](/img/structure/B1460243.png)

![9-Chloro-7,10-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B1460245.png)


![2-{1H-pyrrolo[2,3-c]pyridin-3-yl}ethan-1-amine hydrochloride](/img/structure/B1460248.png)
![1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride](/img/structure/B1460251.png)
![3-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1460252.png)